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Compound Name: 3-Butyl-1,3-oxazinan-2-one

Cat. No.: B15462734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen

atoms at positions 1 and 3, represents a "privileged structure" in medicinal chemistry. Its

derivatives have garnered significant attention due to their broad and potent pharmacological

activities. This technical guide provides an in-depth overview of the multifaceted biological

activities of 1,3-oxazine derivatives, presenting key quantitative data, detailed experimental

protocols, and visualizations of relevant biological pathways and workflows to support further

research and development in this promising area.

Anticancer Activity
Derivatives of 1,3-oxazine have demonstrated significant antiproliferative effects against a

variety of human cancer cell lines.[1][2][3][4] These compounds often exert their effects through

mechanisms such as inducing apoptosis or inhibiting key enzymes involved in cancer

progression.

Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for

representative 1,3-oxazine derivatives against various cancer cell lines.
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Compound
Class

Specific
Derivative(s)

Cancer Cell
Line

IC₅₀ (µM) Reference

s-Triazine-fused

1,3-Oxazine
Compound 11o

Pancreatic

(Capan-1)
1.4 [5]

s-Triazine-fused

1,3-Oxazine
Compound 11r

Pancreatic

(Capan-1)
5.1 [5]

s-Triazine-fused

1,3-Oxazine
Compound 11s

Pancreatic

(Capan-1)
5.3 [5]

4H-benzo[d][6]

[7]oxazines

Various Aryl-

substituted
Breast (MCF-7) 3.1 - 95 [4]

4H-benzo[d][6]

[7]oxazines

Various Aryl-

substituted

Breast

(HCC1954)
3.1 - 95 [4]

Isopulegol-based

2,4-

diaminopyrimidin

es*

N²-(p-

trifluorophenyl)a

mino derivative

Ovarian (A2780),

Cervical (SiHa,

HeLa), Breast

(MCF-7, MDA-

MB-231)

More potent than

Cisplatin
[1]

Note: While not strictly a 1,3-oxazine, this related heterocyclic compound from a comparative

study highlights potent anticancer activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard

colorimetric method for assessing cell viability and proliferation.

Methodology:

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per

well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-

oxazine derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a

positive control (e.g., Cisplatin) should be included.
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MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-

buffered saline) to each well and incubate for an additional 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined

by plotting a dose-response curve.

Signaling Pathway: Apoptosis Induction
Many anticancer agents, including potential 1,3-oxazine derivatives, function by triggering

programmed cell death, or apoptosis. This is a complex signaling cascade involving caspases.
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Caption: Extrinsic and intrinsic apoptosis pathways targeted by anticancer compounds.

Antimicrobial Activity
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The 1,3-oxazine core is present in various compounds exhibiting potent activity against a range

of pathogenic microbes, including bacteria and fungi.[8][9][10] Dihydro-1,3-oxazine derivatives,

in particular, have shown marked activity against various strains of Mycobacterium

tuberculosis.[8][9]

Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select

derivatives.

Compound
Class

Specific
Derivative(s)

Microbial
Strain

MIC (µg/mL) Reference

Dihydro-1,3-

oxazine
T 615, T 638

Mycobacterium

tuberculosis
< 2 [8][9]

Dihydro-1,3-

oxazine
T 615, T 638 Escherichia coli Active [8][9]

Dihydro-1,3-

oxazine
T 615, T 638 Salmonella typhi Active [8][9]

Isoniazid-

Oxadiazole

Hybrid

Compound 3f
Mycobacterium

tuberculosis
0.8 [2]

Experimental Protocol: Broth Microdilution for MIC
Determination
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents visible growth of a microorganism.

Methodology:

Prepare Inoculum: Culture the microbial strain in a suitable broth medium (e.g., Mueller-

Hinton Broth for bacteria) to achieve a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL,

equivalent to a 0.5 McFarland standard).
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Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,3-

oxazine compound in the broth medium.

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a

final concentration of approximately 5 x 10⁵ CFU/mL.

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial

growth and a negative control (broth only) to check for sterility.

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria)

for 18-24 hours.

Result Interpretation: The MIC is the lowest concentration of the compound at which there is

no visible turbidity (growth) in the well.

Workflow: Antimicrobial Susceptibility Testing
The general process for evaluating the antimicrobial potential of new compounds follows a

standardized workflow.
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Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity
Several 1,3-oxazine derivatives have been investigated for their anti-inflammatory properties.

[3][6] The mechanisms often involve the inhibition of key inflammatory mediators, such as

cyclooxygenase (COX) enzymes, or the stabilization of red blood cell membranes, which is

indicative of anti-inflammatory potential.[2][11]
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Quantitative Data: In Vitro Anti-inflammatory Activity
Compound
Class

Specific
Derivative(s)

Assay
Result (IC₅₀ or
% Inhibition)

Reference

Naphtho[1,2-e][6]

[7]oxazine
Compound 4h

Heat-induced

hemolysis

IC₅₀ = 4.807

µg/mL
[11]

Naphtho[1,2-e][6]

[7]oxazine
Compound 4c

Heat-induced

hemolysis
IC₅₀ = 5.5 µg/mL [11]

Isoniazid-

Oxadiazole

Hybrid

Compound 3e COX-1 Inhibition IC₅₀ = 4.21 µM [2]

Isoniazid-

Oxadiazole

Hybrid

Compound 3f COX-1 Inhibition IC₅₀ = 3.24 µM [2]

Isoniazid-

Oxadiazole

Hybrid

Compound 3h COX-1 Inhibition IC₅₀ = 4.89 µM [2]

Nicotinamide-

based 1,3-

Oxazine

Compounds 5c,

5e

Protease

Inhibition

Significant

activity at 10-100

µg/mL

[6]

Experimental Protocol: Heat-Induced Hemolysis
Inhibition
This assay assesses the ability of a compound to stabilize red blood cell (RBC) membranes, a

property correlated with anti-inflammatory activity.

Methodology:

Prepare RBC Suspension: Centrifuge fresh, heparinized human blood. Wash the packed red

blood cells three times with isotonic saline (0.9% NaCl) and prepare a 10% (v/v) suspension

in saline.
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Reaction Mixture: Prepare reaction mixtures containing 1 mL of the 1,3-oxazine compound at

various concentrations, 2 mL of hyposaline (0.25% NaCl), and 0.5 mL of the 10% RBC

suspension.

Incubation: Incubate the mixtures at 37°C for 30 minutes.

Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

Absorbance Measurement: Measure the absorbance of the supernatant, which contains the

released hemoglobin, at 560 nm.

Controls: Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive

control and a mixture without the compound as the hemolysis control.

Calculation: Calculate the percentage of hemolysis inhibition using the formula: (1 -

(Absorbance of Test / Absorbance of Control)) * 100.

Signaling Pathway: Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes,

which are responsible for converting arachidonic acid into prostaglandins, key mediators of

inflammation.
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Caption: The arachidonic acid cascade and the inhibitory action of COX inhibitors.

Other Notable Biological Activities
Beyond the major areas detailed above, 1,3-oxazine derivatives have shown promise in other

therapeutic fields, including antiviral and anticonvulsant applications.[7][12]

Anticonvulsant Activity
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Certain naphtho[1,2-e][6][7]oxazine derivatives have been evaluated for their ability to protect

against chemically-induced seizures.[12]

Compound
Class

Specific
Derivative(s
)

Dose
(mg/kg)

Seizure
Model

Result Reference

Naphtho[1,2-

e][6]

[7]oxazine

S10, S11 50 and 100 PTZ-induced

Considerable

activity,

increased

seizure

threshold

[12]

Experimental Protocol: Pentylenetetrazole (PTZ)-
Induced Seizure Test
This is a common screening model to identify compounds with potential anticonvulsant activity.

Methodology:

Animal Groups: Use male BALB/c mice or rats, divided into control and test groups.

Compound Administration: Administer the test compounds (e.g., 50 and 100 mg/kg)

intraperitoneally (i.p.) to the test groups. Administer the vehicle to the control group and a

standard drug (e.g., Diazepam, 5 mg/kg) to a positive control group.

PTZ Injection: After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant

dose of PTZ (e.g., 85 mg/kg, subcutaneous) to all animals.

Observation: Observe the animals for a period of 30 minutes for the onset of myoclonic jerks

and generalized clonic-tonic seizures.

Data Analysis: Record the latency to the first seizure and the percentage of animals in each

group that are protected from seizures. An increase in the seizure threshold or complete

protection indicates anticonvulsant activity.[12][13]

Antiviral Activity
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Flavone derivatives incorporating a 1,3-oxazine fragment have been synthesized and tested for

their activity against the Tobacco Mosaic Virus (TMV), with several compounds showing better

antiviral activity than the commercial agent ribavirin.[14] Furthermore, trifluoromethyl-1,3-

oxazine-2-one has been identified as a non-nucleoside reverse transcriptase inhibitor with high

activity against various HIV-1 mutant strains.[7]

Synthesis Overview
The synthesis of the 1,3-oxazine ring is typically achieved through multicomponent reactions.

The Mannich and Betti reactions are classical and versatile methods for constructing these

heterocyclic systems.[7] A common strategy involves the cyclocondensation of a phenol (or

naphthol), an aldehyde, and a primary amine or ammonia.[7][15]
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Caption: Generalized one-pot synthesis of 1,3-oxazine derivatives.

Conclusion
The 1,3-oxazine scaffold is a cornerstone in the development of new therapeutic agents. Its

derivatives have demonstrated a remarkable range of biological activities, including potent

anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The synthetic

accessibility of this heterocyclic system allows for extensive structural modifications, enabling

the fine-tuning of its pharmacological profile. Future research should focus on elucidating the

precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic

properties through structure-activity relationship (SAR) studies, and advancing promising

candidates into in vivo and preclinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15462734#biological-activity-of-1-3-oxazine-and-its-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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